molecular formula C48H82O16 B610790 Septamycin CAS No. 54927-63-8

Septamycin

Cat. No.: B610790
CAS No.: 54927-63-8
M. Wt: 915.2 g/mol
InChI Key: QZVSDERYSHAHPU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Septamycin involves complex organic reactions. The compound is typically isolated from the fermentation broth of Streptomyces albus. The fermentation process requires specific conditions, including a nutrient-rich medium, controlled pH, and temperature .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation. The fermentation broth is subjected to various purification steps, including solvent extraction, chromatography, and crystallization, to isolate the pure compound .

Chemical Reactions Analysis

Types of Reactions: Septamycin undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its efficacy and stability .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, which may have enhanced antimicrobial properties or reduced toxicity .

Mechanism of Action

Septamycin exerts its effects by disrupting the cell membrane of microorganisms. It binds to specific molecular targets, leading to the formation of pores in the cell membrane. This results in the leakage of essential ions and molecules, ultimately causing cell death . The compound’s polyether structure allows it to interact with the lipid bilayer of the cell membrane, enhancing its antimicrobial activity .

Comparison with Similar Compounds

Uniqueness: Septamycin is unique due to its broad-spectrum activity and its ability to target multiple types of microorganisms. Its polyether structure provides it with high stability and efficacy, making it a valuable compound in both research and industrial applications .

Properties

CAS No.

54927-63-8

Molecular Formula

C48H82O16

Molecular Weight

915.2 g/mol

IUPAC Name

2-[2-hydroxy-6-[[2-[5-[5-(6-hydroxy-3,5,6-trimethyloxan-2-yl)oxolan-2-yl]oxolan-2-yl]-3,7-dimethoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-4-methoxy-5-(5-methoxy-6-methyloxan-2-yl)oxy-3,5-dimethyloxan-2-yl]propanoic acid

InChI

InChI=1S/C48H82O16/c1-24-21-25(2)46(10,51)63-40(24)35-16-15-33(58-35)34-17-19-37(59-34)45(9)42(56-14)28(5)48(64-45)26(3)36(54-12)22-31(60-48)23-38-44(8,62-39-20-18-32(53-11)30(7)57-39)41(55-13)27(4)47(52,61-38)29(6)43(49)50/h24-42,51-52H,15-23H2,1-14H3,(H,49,50)

InChI Key

QZVSDERYSHAHPU-UHFFFAOYSA-N

SMILES

C[C@@H]1[C@@H](OC)[C@](C2O[C@H]([C@@H]3O[C@@H](C4[C@@H](C)C[C@@H](C)[C@@](C)(O)O4)CC3)CC2)(C)O[C@]1([C@H](C)[C@H](OC)C5)O[C@@H]5C[C@H]6[C@@](O[C@H]7CC[C@H](OC)[C@@H](C)O7)(C)[C@@H](OC)[C@@H](C)[C@]([C@@H](C)C(O)=O)(O)O6

Canonical SMILES

CC1CC(C(OC1C2CCC(O2)C3CCC(O3)C4(C(C(C5(O4)C(C(CC(O5)CC6C(C(C(C(O6)(C(C)C(=O)O)O)C)OC)(C)OC7CCC(C(O7)C)OC)OC)C)C)OC)C)(C)O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Septamycin;  A28695A;  A 28695A;  A-28695A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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